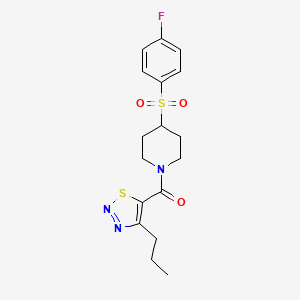
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H20FN3O3S2 and its molecular weight is 397.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely result in changes at the molecular level, affecting the function of the target proteins.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the importance of piperidine derivatives in pharmaceuticals , it is likely that this compound could affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the importance of piperidine derivatives in pharmaceuticals , it is likely that this compound could have significant effects at the molecular and cellular levels.
Actividad Biológica
The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone , also known by its CAS number 1448060-98-7 , has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C17H20FN3O3S2
- Molecular Weight : 397.48 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine nucleus have been associated with antibacterial and antifungal activities. The sulfonamide group is particularly noted for its role in enzyme inhibition and antibacterial action .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(4-Fluorophenyl)sulfonylpiperidine | Antibacterial | Li et al., 2014 |
| Piperidine derivatives | Antifungal | Kumar et al., 2020 |
| Sulfamoyl derivatives | Enzyme Inhibition | Aziz-ur-Rehman et al., 2011 |
Anti-inflammatory Potential
The compound's structural features suggest potential anti-inflammatory activity. Similar piperidine derivatives have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the thiadiazole moiety. The compound's mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways .
Case Study: Thiadiazole Derivatives in Cancer Treatment
A study focusing on thiadiazole derivatives demonstrated their effectiveness against various cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations. The specific mechanisms included disruption of cellular metabolism and induction of apoptosis .
Enzyme Inhibition
The compound is expected to exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases, while urease inhibitors are relevant for addressing certain infections .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl) | AChE | TBD | Ongoing Research |
| Piperidine derivatives | Urease | TBD | Ongoing Research |
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S2/c1-2-3-15-16(25-20-19-15)17(22)21-10-8-14(9-11-21)26(23,24)13-6-4-12(18)5-7-13/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALQHVLBESATBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













